An In-depth Technical Guide to the 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Core Scaffold
An In-depth Technical Guide to the 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one Core Scaffold
A Note on the Subject Matter: Direct, in-depth research on the specific molecule, 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, is not extensively available in public literature. Therefore, this guide will focus on the foundational core structure, 1,3-diazaspiro[4.4]non-1-en-4-one , for which a greater body of research exists, particularly concerning its derivatives. By understanding the synthesis, characterization, and applications of this core scaffold and its analogues, we can extrapolate and project the chemical nature and potential utility of the 3-Methyl derivative. This approach provides a scientifically grounded framework for researchers and drug development professionals interested in this class of compounds.
Introduction to the 1,3-diazaspiro[4.4]non-1-en-4-one Scaffold
The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a unique heterocyclic system characterized by a spirocyclic junction between a cyclopentane ring and a five-membered di-aza-ring containing a ketone and an imine functionality. This distinctive three-dimensional structure imparts specific chemical and biological properties, making it an attractive building block in medicinal chemistry.
Derivatives of this scaffold have gained significant attention, most notably as key intermediates in the synthesis of blockbuster pharmaceuticals. The 2-butyl derivative, for example, is a crucial component in the production of Irbesartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1][2] This established role underscores the importance of understanding the chemistry of this spirocyclic system for the development of new therapeutic agents.[3]
Structural Elucidation and Chemical Properties
The core structure of 1,3-diazaspiro[4.4]non-1-en-4-one consists of a cyclopentane ring fused at a single carbon atom (the spiro center) to a 1,3-diazacyclopent-1-en-4-one ring. The numbering of the atoms in the spiro system follows IUPAC nomenclature, with the nitrogen atoms at positions 1 and 3.
For the target molecule of this guide, 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one , a methyl group is attached to the nitrogen atom at the 3-position.
Caption: Chemical structure of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Key Physicochemical Properties (Predicted)
Below is a table of predicted physicochemical properties for the parent scaffold and the 3-methyl derivative. These values are essential for understanding the molecule's behavior in biological and chemical systems.
| Property | 1,3-diazaspiro[4.4]non-1-en-4-one | 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one (Predicted) |
| Molecular Formula | C7H10N2O[4] | C8H12N2O |
| Molecular Weight | 138.17 g/mol [4] | 152.19 g/mol |
| XLogP3 | 0.3[4] | ~0.8 |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 |
| Topological Polar Surface Area | 41.5 Ų[4] | 41.5 Ų |
The introduction of a methyl group at the N3 position is expected to increase the lipophilicity (as indicated by the predicted higher XLogP3 value) and remove the hydrogen bond donating capability of the amide nitrogen. This modification can significantly impact the molecule's solubility, membrane permeability, and interactions with biological targets.
Synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one Scaffold
The synthesis of 1,3-diazaspiro[4.4]non-1-en-4-one derivatives typically starts from cyclopentanone. A common and effective route involves a multi-step process that includes the formation of an aminonitrile, followed by hydrolysis, acylation, and cyclization.[5]
Proposed Synthetic Pathway for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
The synthesis of the 3-methyl derivative would likely follow a similar pathway, with the introduction of the methyl group occurring either before or after the cyclization step. A plausible approach would be to use a methylated amine in the initial step or to perform an N-methylation on the spirocyclic scaffold.
Caption: Proposed synthetic workflow for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
Experimental Protocol (Hypothetical)
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Step 1: Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile.
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To a stirred solution of methylamine hydrochloride in water, add potassium cyanide.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add cyclopentanone while maintaining the temperature.
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Stir the reaction mixture at room temperature for 24 hours.
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Extract the product with a suitable organic solvent (e.g., diethyl ether), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 2: Hydrolysis to 1-(Methylamino)cyclopentane-1-carboxylic acid.
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Add the crude aminonitrile from Step 1 to a solution of concentrated sulfuric acid and water.
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Heat the mixture under reflux for 12 hours.
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Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.
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Filter the solid, wash with cold water, and dry.
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Step 3: Cyclization to 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one.
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Heat the amino acid from Step 2 with an excess of formic acid under reflux for 6 hours.
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Cool the reaction mixture and pour it into ice water.
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Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layer and concentrate under reduced pressure to yield the crude product.
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Purify by column chromatography or recrystallization.
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Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one would rely on a combination of spectroscopic techniques. The expected key features are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl group, the cyclopentane protons, and the imine proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclopentane CH₂ | 1.5 - 2.0 | Multiplet | 8H |
| N-CH₃ | ~3.0 | Singlet | 3H |
| N=CH | ~7.5 | Singlet | 1H |
The chemical shifts are estimates and can be influenced by the solvent and other factors.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Cyclopentane CH₂ | 25 - 40 |
| N-CH₃ | ~35 |
| Spiro C | ~70 |
| N=CH | ~150 |
| C=O | ~175 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (amide) | 1680 - 1720 |
| C=N (imine) | 1640 - 1690 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the cyclopentane ring.
Potential Applications and Future Directions
Given that derivatives of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold are important in medicinal chemistry, it is reasonable to hypothesize that the 3-methyl derivative could also possess interesting biological activities.[3][6] The structural modifications introduced by the N-methylation could lead to altered receptor binding affinities or metabolic stability profiles.
Potential areas of investigation for 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one and its analogues include:
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Antihypertensive Agents: Building on the precedent of Irbesartan, novel derivatives could be explored as angiotensin II receptor antagonists.[1]
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Anticancer and Anti-inflammatory Agents: The unique spirocyclic structure could serve as a scaffold for the development of novel anticancer and anti-inflammatory drugs.[3]
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Agrochemicals: Some spirocyclic compounds have applications in agriculture as pesticides or herbicides.[7]
Further research into the synthesis of a library of derivatives based on the 3-methyl scaffold and subsequent biological screening is warranted to explore the full potential of this chemical class.
Conclusion
While direct information on 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is limited, a comprehensive understanding of the chemistry of the parent scaffold and its derivatives provides a solid foundation for its synthesis, characterization, and potential applications. The proposed synthetic route and predicted spectroscopic data in this guide offer a starting point for researchers to explore this intriguing molecule. The established importance of this scaffold in pharmaceutical sciences suggests that further investigation into novel derivatives is a promising avenue for the discovery of new therapeutic agents.
References
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Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Retrieved from
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ResearchGate. (n.d.). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, October 29). Am I using these spectra to identify the compound correctly?. Retrieved from [Link]
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IP.com. (2024, November 6). 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. Retrieved from [Link]
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PubChem. (n.d.). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
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